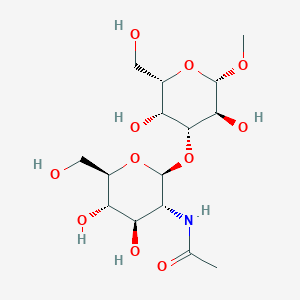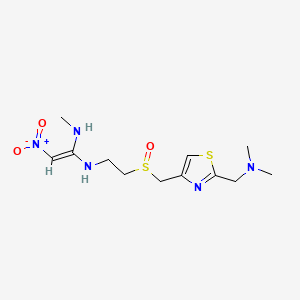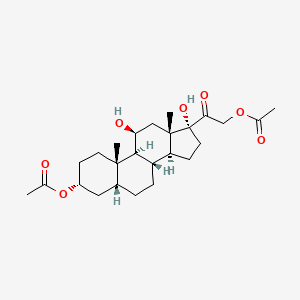
N-Ethyl-d3 Maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-d3 Maleimide is an organic compound derived from maleic acid. It contains an amide functional group and is characterized by its reactivity towards thiols. This compound is commonly used to modify cysteine residues in proteins and peptides, making it a valuable tool in biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Ethyl-d3 Maleimide can be synthesized through various methods. One common approach involves the reaction of maleic anhydride with ethylamine, followed by cyclization to form the maleimide ring. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: N-Ethyl-d3 Maleimide undergoes various chemical reactions, including:
Michael Addition: It acts as a Michael acceptor, reacting with nucleophiles such as thiols to form stable thioether bonds.
Diels-Alder Reaction: It can participate in Diels-Alder reactions with dienes like furan, forming cycloaddition products.
Common Reagents and Conditions:
Michael Addition: Typically occurs in the pH range of 6.5-7.5, with thiols as nucleophiles.
Diels-Alder Reaction: Often performed in aqueous medium to enhance the reaction rate and yield.
Major Products Formed:
Thioether Bonds: Formed through Michael addition with thiols.
Cycloaddition Products: Resulting from Diels-Alder reactions with dienes.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-d3 Maleimide has a wide range of applications in scientific research:
Wirkmechanismus
N-Ethyl-d3 Maleimide exerts its effects by reacting with thiol groups in proteins and peptides. This reaction forms stable thioether bonds, which can alter the structure and function of the target proteins. The compound is an irreversible inhibitor of cysteine peptidases, with alkylation occurring at the active site thiol group . Additionally, it inhibits deubiquitinating enzymes, affecting protein degradation pathways .
Vergleich Mit ähnlichen Verbindungen
N-Phenylmaleimide: Similar in structure but contains a phenyl group instead of an ethyl group.
N-Methylmaleimide: Contains a methyl group instead of an ethyl group.
N-Butylmaleimide: Contains a butyl group instead of an ethyl group.
Uniqueness: N-Ethyl-d3 Maleimide is unique due to its specific reactivity towards thiols and its ability to form stable thioether bonds. This makes it particularly useful in studying the functional role of thiol groups in proteins and enzymes .
Eigenschaften
CAS-Nummer |
1246816-40-9 |
|---|---|
Molekularformel |
C₆H₄D₃NO₂ |
Molekulargewicht |
128.14 |
Synonyme |
1-(Ethyl-d3)-1H-pyrrole-2,5-dione; 1-(Ethyl-d3)-1H-pyrrole-2,5-dione; Ethylmaleimide-d3; Maleic Acid N-Ethylimide-d3; NEM-d3; NSC 7638-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B1147074.png)
![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)
